b-D-glucopyranoside, phenyl 3,4,6-tris-O-(phenylmethyl)-1-thio-
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Overview
Description
b-D-glucopyranoside, phenyl 3,4,6-tris-O-(phenylmethyl)-1-thio-: is a complex organic compound that belongs to the class of glycosides. Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond. This particular compound features a glucopyranoside backbone with phenyl and phenylmethyl groups attached at specific positions, making it a highly substituted derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of b-D-glucopyranoside, phenyl 3,4,6-tris-O-(phenylmethyl)-1-thio- typically involves multiple steps, starting from a glucopyranoside precursor. The phenyl and phenylmethyl groups are introduced through a series of protection and deprotection steps, along with selective functional group transformations. Common reagents used in these steps include benzyl chloride for benzylation and thiolating agents for introducing the thio group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the phenylmethyl groups, converting them into simpler phenyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted glucopyranosides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, b-D-glucopyranoside, phenyl 3,4,6-tris-O-(phenylmethyl)-1-thio- is used as a building block for more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study glycosidic bond formation and cleavage, as well as the effects of various substituents on biological activity.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties, particularly in the development of glycosidase inhibitors.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, particularly those requiring specific glycosidic structures.
Mechanism of Action
The mechanism of action of b-D-glucopyranoside, phenyl 3,4,6-tris-O-(phenylmethyl)-1-thio- involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl and phenylmethyl groups can enhance binding affinity and specificity, while the thio group can participate in redox reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,4,6-tri-O-galloyl-β-D-glucopyranoside
- β-D-Glucopyranoside, methyl, 3,4,6-tris (3,4,5-trihydroxybenzoate)
Uniqueness
What sets b-D-glucopyranoside, phenyl 3,4,6-tris-O-(phenylmethyl)-1-thio- apart from similar compounds is its unique combination of phenyl, phenylmethyl, and thio groups. This combination provides distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)-2-phenylsulfanyloxan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34O5S/c34-30-32(37-23-27-17-9-3-10-18-27)31(36-22-26-15-7-2-8-16-26)29(24-35-21-25-13-5-1-6-14-25)38-33(30)39-28-19-11-4-12-20-28/h1-20,29-34H,21-24H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTBUKACGYQYOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)SC3=CC=CC=C3)O)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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